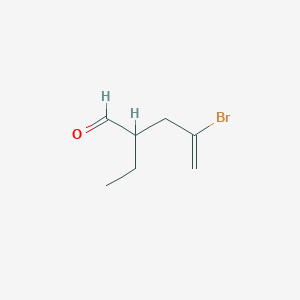
1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate is an organic compound characterized by its unique structure, which includes tert-butyl groups and a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate typically involves the esterification of heptane derivatives with tert-butyl groups. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate: Characterized by its tert-butyl groups and heptane backbone.
Di-tert-butyl 1,1,4,4-tetramethyltetramethylene diperoxide: Another compound with tert-butyl groups but different structural features.
1,1-Di-tert-butyl 7-ethyl 1-[4-(acetyloxy)undecyl]heptane-1,1,7-tricarboxylate: A similar compound with additional functional groups.
Uniqueness
This compound is unique due to its specific combination of tert-butyl groups and a heptane backbone, which imparts distinct chemical properties and potential applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
54131-76-9 |
|---|---|
Formule moléculaire |
C20H36O6 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-O,1-O-ditert-butyl 7-O-ethyl heptane-1,1,7-tricarboxylate |
InChI |
InChI=1S/C20H36O6/c1-8-24-16(21)14-12-10-9-11-13-15(17(22)25-19(2,3)4)18(23)26-20(5,6)7/h15H,8-14H2,1-7H3 |
Clé InChI |
LYCVDJDSWMVMPS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)
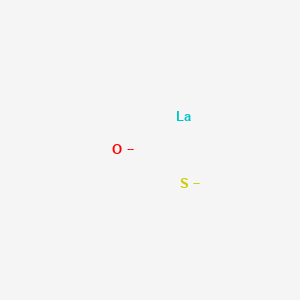


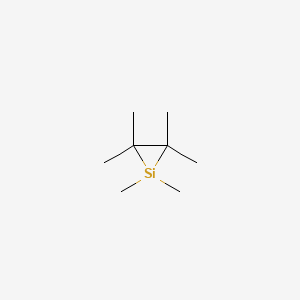
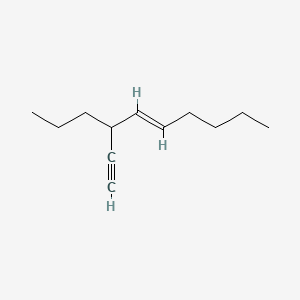


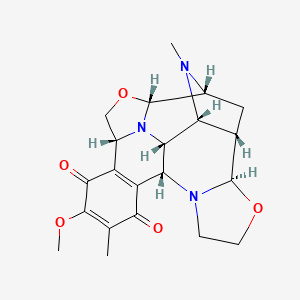

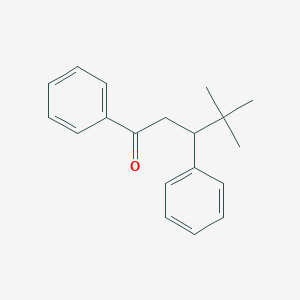
![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)
